molecular formula C19H21N5O4 B12759057 (E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine CAS No. 151539-32-1

(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine

Cat. No.: B12759057
CAS No.: 151539-32-1
M. Wt: 383.4 g/mol
InChI Key: OQURVXLRSYSXCY-CMDGGOBGSA-N
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Description

(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This compound is characterized by the presence of a nitrostyryl group attached to the xanthine core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with commercially available xanthine derivatives.

    Nitration: The xanthine derivative undergoes nitration to introduce the nitro group.

    Styryl Group Introduction: The nitro-substituted xanthine is then subjected to a Wittig reaction to introduce the styryl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction control and purification.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The styryl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized xanthine compounds.

Scientific Research Applications

(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a stimulant or inhibitor in various biochemical pathways.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine involves its interaction with specific molecular targets. The nitrostyryl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine derivative used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa, it has mild stimulant effects.

Uniqueness

(E)-8-(3-Nitrostyryl)-1,3-dipropylxanthine is unique due to the presence of the nitrostyryl group, which imparts distinct chemical and biological properties not found in other xanthine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

151539-32-1

Molecular Formula

C19H21N5O4

Molecular Weight

383.4 g/mol

IUPAC Name

8-[(E)-2-(3-nitrophenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione

InChI

InChI=1S/C19H21N5O4/c1-3-10-22-17-16(18(25)23(11-4-2)19(22)26)20-15(21-17)9-8-13-6-5-7-14(12-13)24(27)28/h5-9,12H,3-4,10-11H2,1-2H3,(H,20,21)/b9-8+

InChI Key

OQURVXLRSYSXCY-CMDGGOBGSA-N

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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